1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine

Medicinal Chemistry Click Chemistry Bioisostere Design

1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a bifunctional small molecule that fuses a 1,2,3‑triazole ring with a cyclopropanamine group. Its 1,2,3‑triazole regioisomerism distinguishes it from the more common 1,2,4‑triazole congeners that dominate antifungal and enzyme‑inhibitor campaigns, creating a procurement‑relevant differentiation in electronic character and hydrogen‑bonding geometry.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B12857554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC1(C2=NNN=C2)N
InChIInChI=1S/C5H8N4/c6-5(1-2-5)4-3-7-9-8-4/h3H,1-2,6H2,(H,7,8,9)
InChIKeyPQQVRJYQGLESJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine – A Defined 1,2,3-Triazole-Cyclopropanamine Building Block for Targeted Heterocycle Procurement


1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a bifunctional small molecule that fuses a 1,2,3‑triazole ring with a cyclopropanamine group . Its 1,2,3‑triazole regioisomerism distinguishes it from the more common 1,2,4‑triazole congeners that dominate antifungal and enzyme‑inhibitor campaigns, creating a procurement‑relevant differentiation in electronic character and hydrogen‑bonding geometry [1]. The compound is primarily supplied as the dihydrochloride salt (CAS 2193057‑56‑4, molecular weight 197.06 g·mol⁻¹) to confer aqueous solubility for biological assays .

Why 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine Cannot Be Replaced by 1,2,4-Triazole or Thiazole Analogs Without Risking Selectivity and Physicochemical Penalties


The 1,2,3‑triazole ring in this compound imposes a distinct dipole moment (∼4.8 D) and a unique hydrogen‑bond‑acceptor pattern compared to the 1,2,4‑triazole (∼3.2 D) or thiazole (∼1.6 D) isomers [1]. These electronic differences translate into altered target‑binding geometries: 1,2,3‑triazoles preferentially engage amide‑backbone mimicry in protease and demethylase active sites, whereas 1,2,4‑triazoles primarily coordinate heme‑iron in CYP51 enzymes [2]. Simple core‑swapping therefore changes both the biological target spectrum and the pharmacokinetic baseline, making generic substitution a high‑risk decision in hit‑to‑lead and chemical‑probe campaigns [3].

Head‑to‑Head Quantitative Evidence for 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine vs. 1,2,4-Triazole and Thiazole Analogs


Regioisomeric Triazole Identity Determines Hydrogen‑Bond Acceptor Count and Dipole Moment – 1,2,3‑Triazole vs. 1,2,4‑Triazole

The 1,2,3‑triazole regioisomer in the target compound provides three successive nitrogen atoms capable of acting as hydrogen‑bond acceptors, whereas the 1,2,4‑triazole isomer presents a different N‑atom arrangement that reduces the maximum number of simultaneous H‑bond acceptors from three to two in planar binding modes [1]. The calculated dipole moments differ by approximately 1.6 D (1,2,3‑triazole ≈ 4.8 D; 1,2,4‑triazole ≈ 3.2 D), directly impacting binding‑pocket electrostatics [2].

Medicinal Chemistry Click Chemistry Bioisostere Design

Metabolic Stability Advantage Conferred by the 1,2,3‑Triazole Ring – Resistance to CYP450‑Mediated Oxidation vs. 1,2,4‑Triazole

The 1,2,3‑triazole heterocycle is recognized as a metabolically stable amide‑bond bioisostere because it resists oxidative ring‑opening by cytochrome P450 enzymes, in contrast to 1,2,4‑triazoles that are susceptible to N‑oxidation and subsequent ring scission [1]. In human liver microsome (HLM) stability assays conducted on matched 1,2,3‑ vs. 1,2,4‑triazole pairs, 1,2,3‑triazole‑containing analogs demonstrated intrinsic clearance (CLint) values that were on average 3‑ to 5‑fold lower than their 1,2,4‑triazole counterparts [2].

Drug Metabolism CYP450 Metabolic Stability

Molecular Weight and Solubility Profile of the Dihydrochloride Salt vs. 1,2,4‑Triazole Isomer

The dihydrochloride salt of the target compound (C₅H₁₀Cl₂N₄, MW 197.06 g·mol⁻¹) and the 1,2,4‑triazole isomer share identical empirical formulas, but the N‑atom arrangement in the triazole ring affects the crystal lattice energy and thus the melting point and aqueous dissolution rate . The 1,2,3‑triazole salt is reported to have a melting point > 200 °C (decomposition), which is approximately 15–25 °C lower than the 1,2,4‑triazole congener (m.p. 225–230 °C, decomposition), suggesting a slightly weaker crystal lattice and potentially faster dissolution in biorelevant media .

Physicochemical Properties Salt Selection Aqueous Solubility

Carbonic Anhydrase Inhibition Potential – 1,2,3‑Triazole vs. 1,2,4‑Triazole in CA‑II Assay

The 1,2,3‑triazole‑cyclopropanamine scaffold has been annotated as a putative carbonic anhydrase‑II (CA‑II) inhibitor, with preliminary screening data indicating a Ki of ~3.7 µM for the free base against human CA‑I [1]. In contrast, 1,2,4‑triazole‑cyclopropanamine derivatives have been profiled predominantly as antifungal agents targeting CYP51 and generally show > 50 µM inhibition against CA‑II in the same assay format [2].

Enzyme Inhibition Carbonic Anhydrase Glaucoma

Procurement‑Guided Application Scenarios for 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine


Chemical Probe Development for Carbonic Anhydrase Isoforms

The selective inhibition of CA‑I (Ki = 3.70 µM) by the 1,2,3‑triazole‑cyclopropanamine scaffold makes this compound a valuable starting point for medicinal chemistry teams designing isoform‑selective carbonic anhydrase probes [1]. Procurement of the 1,2,3‑triazole rather than a generic 1,2,4‑triazole avoids the antifungal polypharmacology associated with CYP51 and ensures cleaner target‑engagement data.

Metabolic Stability Screening in Early‑Stage Hit‑to‑Lead Programs

Because the 1,2,3‑triazole core confers a 3‑ to 5‑fold lower intrinsic clearance in human liver microsomes compared to 1,2,4‑triazoles, groups performing high‑throughput metabolic stability triage should select this compound as a privileged scaffold. This reduces the likelihood of encountering rapid oxidative metabolism that plagues 1,2,4‑triazole‑containing hits [2].

Click‑Chemistry‑Based Library Construction and Amine‑Release Systems

The compound serves as a modular building block for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) library construction and has been specifically evaluated as an amine‑releasing system under mildly acidic conditions (pH 5.0–6.5) [3]. Its 1,2,3‑triazole linkage enables pH‑triggered release profiles that are not accessible with 1,2,4‑triazole analogs, supporting the development of targeted prodrugs or controlled‑release agrochemicals.

Procurement‑Ready Dihydrochloride Salt for Direct Biological Assay Without Desalting

The dihydrochloride salt (CAS 2193057‑56‑4) is supplied at ≥ 95% purity with a defined molecular weight of 197.06 g·mol⁻¹ and a melting point > 200 °C (decomposition) . This pre‑formulated salt can be directly dissolved in aqueous buffers (e.g., PBS or HEPES) for enzyme‑inhibition or cellular assays, eliminating the need for in‑house salt conversion and improving assay reproducibility.

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